molecular formula C21H22N4O3S B3015694 Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate CAS No. 380344-22-9

Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate

Cat. No.: B3015694
CAS No.: 380344-22-9
M. Wt: 410.49
InChI Key: VHIPAQGIYDSZNX-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate is a synthetic organic compound featuring a pyrazole core substituted with methyl, phenyl, and carbonyl groups, linked via a thiourea (-NH-CS-NH-) bridge to an ethyl benzoate moiety. The ethyl benzoate ester enhances lipophilicity, influencing solubility and reactivity.

Properties

IUPAC Name

ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-4-28-20(27)15-10-12-16(13-11-15)22-21(29)23-18-14(2)24(3)25(19(18)26)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H2,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIPAQGIYDSZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1,3-diketones with hydrazines under acidic or basic conditions. For instance, acetylacetone can react with phenylhydrazine to form 1,5-dimethyl-3-oxo-2-phenylpyrazole.

    Carbamothioylation: The pyrazole derivative is then reacted with isothiocyanates to introduce the carbamothioyl group. This step often requires mild heating and a suitable solvent like ethanol or methanol.

    Esterification: Finally, the product is esterified with ethyl 4-aminobenzoate under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through specific molecular pathways .
  • Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .
  • Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. It binds to specific enzymes, altering their activity and leading to therapeutic effects .

Agricultural Applications

  • Pesticide Development : Due to its biological activity, this compound is being explored as a potential pesticide. Its effectiveness against certain pests and pathogens could lead to the development of eco-friendly agricultural solutions .
  • Plant Growth Regulation : The compound may also influence plant growth and development. Preliminary studies suggest that it could enhance growth parameters in certain crops, thereby improving yield .

Materials Science

  • Dye and Pigment Production : The unique chemical structure allows for applications in synthesizing dyes and pigments used in various industries, including textiles and coatings .
  • Analytical Reagents : this compound can serve as an analytical reagent in chemical assays due to its reactivity with specific substrates .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated its effectiveness against breast cancer cell lines. The research highlighted its ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Research published in a pharmacological journal explored the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling when treated with the compound compared to control groups.

Mechanism of Action

The mechanism of action of Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the Molecules (2011) study () and related benzoate derivatives (). Key structural and functional differences are highlighted:

Table 1: Structural Comparison of Ethyl 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate and Analogs

Compound ID/Name Core Structure Substituent/R-Group Modifications Key Functional Groups
Target Compound Pyrazole (1,5-dimethyl-3-oxo-2-phenyl) Carbamothioylamino linker to ethyl benzoate Thiourea, ester, carbonyl
I-6230 Pyridazine Phenethylamino linker to ethyl benzoate Secondary amine, ester
I-6232 6-Methylpyridazine Phenethylamino linker to ethyl benzoate Secondary amine, ester, methyl
I-6273 Methylisoxazole Phenethylamino linker to ethyl benzoate Secondary amine, ester, isoxazole
I-6373 3-Methylisoxazole Phenethylthio linker to ethyl benzoate Thioether, ester, isoxazole
I-6473 3-Methylisoxazole Phenethoxy linker to ethyl benzoate Ether, ester, isoxazole
Ethyl 4-(dimethylamino)benzoate () Benzene Dimethylamino group at para position Tertiary amine, ester

Key Findings from Comparative Analysis:

This could enhance crystallinity or molecular recognition properties, as hydrogen-bonding networks are critical in crystal engineering (). In contrast, ethyl 4-(dimethylamino)benzoate () lacks a hydrogen-bond donor, relying on weaker dipole interactions from its tertiary amine. This results in lower reactivity in polymerization reactions compared to compounds with primary/secondary amines.

I-6373 and I-6473 demonstrate that replacing the amino linker with thioether or ether groups decreases polarity and hydrogen-bond capacity, which may reduce solubility in polar solvents.

Physical and Chemical Properties: Ethyl 4-(dimethylamino)benzoate () exhibits higher reactivity in resin formulations due to its tertiary amine, which accelerates polymerization compared to secondary amines. However, the target compound’s thiourea group may confer thermal stability or resistance to hydrolysis. I-6273 and I-6232 highlight that methyl substitutions on heterocyclic cores (isoxazole or pyridazine) modulate steric hindrance and electronic distribution, affecting binding affinity in hypothetical biological targets.

Synthetic Versatility: The carbamothioylamino linker in the target compound offers a synthetic handle for further derivatization (e.g., metal coordination or cross-coupling reactions), unlike the static ether/thioether linkages in I-6373/I-6473.

Research Implications and Gaps

  • Structural Insights : The target compound’s crystallographic data (if available) could be refined using SHELX programs (), leveraging its hydrogen-bonding motifs for precise lattice analysis.
  • Functional Potential: While analogs like I-6230–I-6473 emphasize heterocyclic diversity, the thiourea group in the target compound remains underexplored in applications such as catalysis or supramolecular assembly.
  • Comparative Limitations : Direct experimental data on the target compound’s bioactivity or material properties are absent in the provided evidence, necessitating further studies to validate hypotheses derived from structural comparisons.

Biological Activity

Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-aminoantipyrine with various reagents to introduce the desired functional groups. The general synthetic route can be summarized as follows:

  • Starting Material : 4-aminoantipyrine.
  • Reagents : Benzoylisothiocyanate and other functionalizing agents.
  • Solvent : Acetone or similar organic solvents.
  • Product Isolation : Crystallization techniques are employed to purify the compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes such as alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase. These enzymes play crucial roles in cellular signaling and metabolism, and their inhibition may lead to therapeutic benefits in conditions like inflammation and cancer .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. Preliminary bioassays revealed moderate to high efficacy against specific bacterial strains and fungi, indicating potential applications in treating infectious diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound binds to active sites of enzymes, inhibiting their function.
  • Cell Signaling Interference : It disrupts cellular signaling pathways that promote tumor growth and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence ROS levels within cells, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have reported on the biological evaluation of similar compounds:

StudyCompound TestedBiological ActivityFindings
Pyrazole DerivativesEnzyme InhibitionInhibited alkaline phosphatase with varying efficacy
Benzamide DerivativesAnticancer ActivityInduced apoptosis in cancer cell lines
Related Pyrazole CompoundsAntimicrobial ActivityShowed significant inhibition against fungal strains

Q & A

Basic Question: What synthetic methodologies are recommended for preparing Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate?

Answer:
The compound is synthesized via a two-step reaction:

Condensation : React 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-amine) with benzoylisothiocyanate in a 1:1 molar ratio in anhydrous acetone under reflux. Monitor completion via TLC (hexane:ethyl acetate, 3:1) .

Esterification : Treat the intermediate thiourea derivative with ethyl 4-aminobenzoate in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent. Purify via column chromatography (silica gel, gradient elution). Crystallization in ethanol yields pure product .

Advanced Question: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Answer:
SC-XRD analysis is critical for confirming:

  • Hydrogen-bonding networks : Use SHELXL (SHELX-2018) for refinement to identify intermolecular interactions (e.g., N–H⋯O and C–H⋯π bonds) .
  • Tautomeric forms : Compare experimental bond lengths (C=O vs. C–S) with DFT-optimized geometries to distinguish keto-enol or thione-thiol tautomers .
  • Supramolecular assembly : Graph-set analysis (Etter’s notation) classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict crystal packing .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • FT-IR : Confirm carbamothioylamino (–NHC(=S)NH–) groups via peaks at 3350 cm⁻¹ (N–H stretch) and 1250 cm⁻¹ (C=S stretch) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and ethyl ester groups (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂) .
  • ESI-MS : Validate molecular weight with [M+H]⁺ or [M+Na]⁺ adducts (e.g., m/z 437.1 for C₂₂H₂₂N₄O₃S) .

Advanced Question: How can computational methods resolve contradictions in experimental vs. theoretical data?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare calculated vs. experimental bond lengths (e.g., C–N: 1.36 Å vs. 1.38 Å) to assess conformational flexibility .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., cyclooxygenase-2). Validate via RMSD (<2.0 Å) between docked and crystallographic poses .
  • Solvatochromic Analysis : Measure UV-vis spectra in solvents of varying polarity (e.g., ethanol, DMSO). Correlate λₘₐₓ shifts with Kamlet-Taft parameters to assess electronic transitions .

Basic Question: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and EN 166-certified safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Toxicity Mitigation : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Neutralize spills with 5% NaHCO₃ solution and dispose via hazardous waste protocols .

Advanced Question: How do intermolecular interactions influence the compound’s crystallographic behavior?

Answer:

  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯H = 45%, H⋯O = 25%) using CrystalExplorer. Identify π-stacking via fingerprint plot spikes at de ≈ di ≈ 1.8 Å .
  • Energy Frameworks : Generate using CE-B3LYP to visualize dominant dispersion forces (≈60 kJ/mol) stabilizing the lattice .
  • Twinned Crystals : Refine using SHELXL’s TWIN/BASF commands for multi-domain datasets. Check Rint values (<0.1) to validate data quality .

Basic Question: How to optimize reaction yields in the presence of competing byproducts?

Answer:

  • Stoichiometric Control : Maintain a 1:1 molar ratio of 4-aminoantipyrine to benzoylisothiocyanate. Excess benzoylisothiocyanate promotes thiourea dimerization .
  • Temperature Modulation : Reflux at 70°C minimizes side reactions (e.g., hydrolysis of the ester group). Monitor via in-situ IR for real-time feedback .

Advanced Question: What strategies validate the compound’s electronic properties for optoelectronic applications?

Answer:

  • TD-DFT : Calculate excited-state transitions (e.g., HOMO→LUMO gap ≈3.2 eV) and compare with UV-vis absorption maxima (e.g., 365 nm) .
  • Dipole Moment Estimation : Use solvatochromic shifts in dielectric media (e.g., Δμ = 5.2 D via Lippert-Mataga equation) to assess charge-transfer efficiency .
  • OLED Compatibility : Test thin-film electroluminescence (EL) spectra (λem ≈450 nm) and correlate with CIE coordinates (x=0.15, y=0.20) for blue-emitting applications .

Basic Question: How to troubleshoot poor crystallization outcomes?

Answer:

  • Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents. Ethanol/water (8:2) often yields prismatic crystals via slow evaporation .
  • Seeding : Introduce microcrystals from prior batches to induce nucleation. Avoid rapid cooling to prevent amorphous precipitation .

Advanced Question: How can hydrogen-bonding motifs guide co-crystal design?

Answer:

  • Synthonic Engineering : Pair the compound with co-formers (e.g., carboxylic acids) via complementary hydrogen bonds (e.g., –NH⋯OOC–). Use Mercury (CCDC) to predict synthon compatibility .
  • Thermal Analysis : Perform DSC to identify co-crystal melting points (e.g., ΔHfusion ≈150 J/g) distinct from individual components .

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